![molecular formula C24H18ClN3O2S B2429315 4-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396719-98-5](/img/structure/B2429315.png)
4-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
4-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C24H18ClN3O2S and its molecular weight is 447.94. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biomedical Applications
The compound is a part of the group of heterocyclic compounds known as Pyrazolo[3,4-b]pyridines . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Crystal Structure
The crystal structure of the compound has been studied . The compound was obtained upon reacting ortho-phenoxyaniline with para-chlorobenzoylchloride . The molecular structure is shown in the Figure .
Fungicides
The compound has potential applications as a fungicide . It has been indicated that they might be potential candidates for controlling S. sclerotiorum and useful lead compounds to design new fungicides .
Cell Growth Inhibition
The compound has been used in cell growth inhibition assays (GI50) . This suggests potential applications in the field of cancer research.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such as succinate dehydrogenase (sdh) in the mitochondrial respiratory chain .
Mode of Action
It’s suggested that the compound might interact with its target enzyme, possibly through hydrogen bonding and pi-pi interactions . This interaction could potentially inhibit the enzyme’s activity, leading to downstream effects.
Biochemical Pathways
This disruption could lead to a decrease in ATP production, affecting cellular energy metabolism .
Result of Action
Inhibition of sdh could potentially lead to a decrease in cellular energy production, affecting cell function and viability .
properties
IUPAC Name |
4-chloro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O2S/c25-17-8-6-16(7-9-17)24(29)26-23-21-14-31-15-22(21)27-28(23)18-10-12-20(13-11-18)30-19-4-2-1-3-5-19/h1-13H,14-15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEIMEQDOAOEDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide |
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